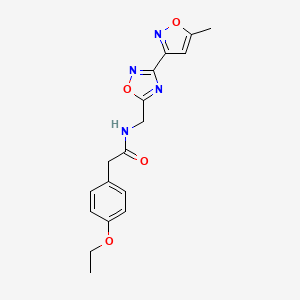

2-(4-ethoxyphenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4/c1-3-23-13-6-4-12(5-7-13)9-15(22)18-10-16-19-17(21-25-16)14-8-11(2)24-20-14/h4-8H,3,9-10H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPNXSLVZITONE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC2=NC(=NO2)C3=NOC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Ethoxyphenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, with CAS number 2034420-08-9, is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

The molecular formula of the compound is with a molecular weight of 342.35 g/mol. The structure includes an ethoxyphenyl group and an isoxazole derivative linked through an oxadiazole moiety, which may contribute to its biological activities.

| Property | Value |

|---|---|

| CAS Number | 2034420-08-9 |

| Molecular Formula | C₁₇H₁₈N₄O₄ |

| Molecular Weight | 342.35 g/mol |

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Preliminary studies have indicated that derivatives similar to this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds containing the isoxazole ring have shown promising results in inhibiting bacterial growth, suggesting that the structural features of 2-(4-ethoxyphenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide may confer similar effects.

Case Study:

In a comparative study of various isoxazole derivatives, it was found that compounds with similar functional groups displayed Minimum Inhibitory Concentrations (MIC) ranging from 4.69 µM to 22.9 µM against Bacillus subtilis and from 5.64 µM to 77.38 µM against Staphylococcus aureus .

Anticancer Activity

Research has also pointed towards the anticancer potential of compounds containing oxadiazole and isoxazole moieties. These compounds have been shown to induce apoptosis in cancer cell lines by modulating various signaling pathways.

Research Findings:

A study evaluating the activity of oxadiazole derivatives against colon carcinoma HCT116 cells reported an IC50 value of 6.2 µM for specific derivatives . This suggests that the structural components present in 2-(4-ethoxyphenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide could similarly affect cancer cell viability.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are hypothesized to involve:

- Inhibition of Enzymatic Activity: Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Induction of Apoptosis: The activation of apoptotic pathways in cancer cells may be triggered by oxidative stress or mitochondrial dysfunction mediated by the compound.

- Interference with Cellular Signaling: The compound may modulate various signaling pathways that are crucial for cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related analogs from the evidence:

Key Observations:

5-Methylisoxazol-3-yl vs. pyridin-3-yl (11as): The isoxazole’s smaller size and methyl group may reduce steric hindrance in target binding compared to bulkier pyridinyl substituents.

Isomer Ratios :

- Analogs like 11as and 12a exhibit rotational isomerism (e.g., 4:1 or 2:1 ratios in NMR), likely due to restricted rotation around the amide bond. Such isomerism can influence conformational stability and bioactivity .

Biological Implications: Compounds with 4-chlorophenoxy groups (e.g., 11g) show higher melting points (>130°C) and purity (>99.7%), correlating with crystallinity and stability—critical for drug formulation. Isoxazole-indolinone hybrids () exhibit moderate bioactivity (values: 6.554–6.815), suggesting that combining isoxazole with oxadiazole (as in the target compound) could optimize target selectivity .

Structure-Activity Relationship (SAR) Trends

- Electron-Donating vs. Electron-Withdrawing Groups : Ethoxy (target) and methyl (12a) substituents enhance lipophilicity and metabolic stability, whereas chloro (11g) or fluoro () groups improve target binding via electronegative interactions .

- Heterocyclic Diversity : The 1,2,4-oxadiazole core (target, 11as, 12a) offers rigidity and hydrogen-bonding capacity, while isoxazole () or triazole () analogs may alter pharmacokinetic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.